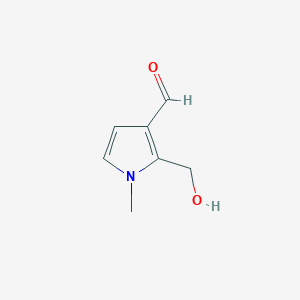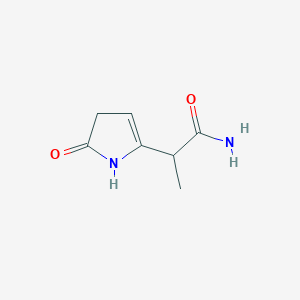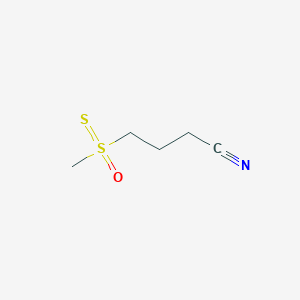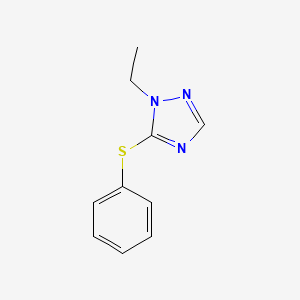
3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and oxazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. For example, the reaction mixture can be stirred at elevated temperatures (e.g., 85°C) under a nitrogen atmosphere for several hours to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 3-(Pyridin-2-yl)propan-1-ol
- 2-(3-Hydroxypropyl)pyridine
- 3-(2-Pyridyl)propanol
Uniqueness
3-(2-(Pyridin-2-yl)oxazol-5-yl)prop-2-yn-1-ol is unique due to the presence of both pyridine and oxazole rings, which impart distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities with diverse applications .
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
3-(2-pyridin-2-yl-1,3-oxazol-5-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C11H8N2O2/c14-7-3-4-9-8-13-11(15-9)10-5-1-2-6-12-10/h1-2,5-6,8,14H,7H2 |
InChIキー |
NKSMDYOYCQSGQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=C(O2)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzyl-6-phenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12875634.png)

![[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12875652.png)

![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(di-tert-butylphosphine)](/img/structure/B12875657.png)
![5-Ethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12875663.png)

![5,6-dihydroisoxazolo[5,4-c]pyridine-3,7(2H,4H)-dione](/img/structure/B12875673.png)


![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
